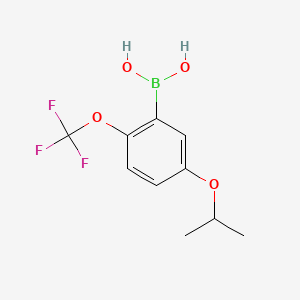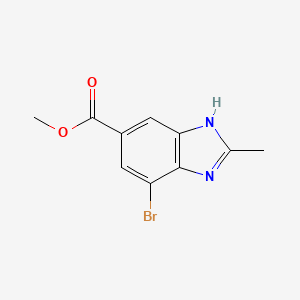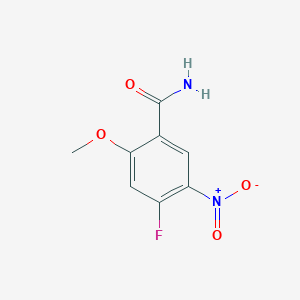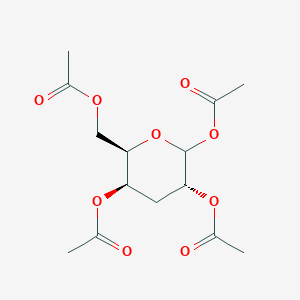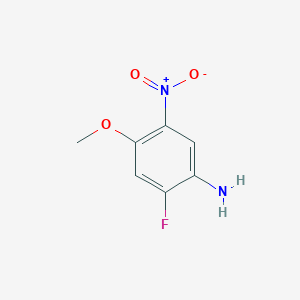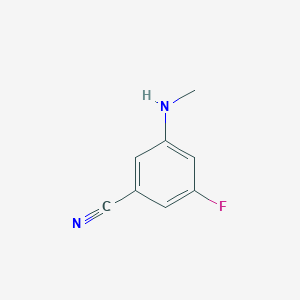
3-Fluoro-5-(methylamino)benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Fluoro-5-(methylamino)benzonitrile is an organic compound with the molecular formula C8H7FN2 It is a derivative of benzonitrile, where the benzene ring is substituted with a fluorine atom at the third position and a methylamino group at the fifth position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-5-(methylamino)benzonitrile typically involves the introduction of the fluorine and methylamino groups onto the benzonitrile core. One common method is the nucleophilic aromatic substitution (S_NAr) reaction, where a suitable fluorine source, such as potassium fluoride (KF), is used to introduce the fluorine atom. The methylamino group can be introduced via reductive amination using formaldehyde and a reducing agent like sodium cyanoborohydride (NaBH3CN).
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and efficient methods. For instance, the use of continuous flow reactors can enhance reaction efficiency and yield. Additionally, catalytic processes, such as palladium-catalyzed cross-coupling reactions, can be employed to introduce the desired substituents under milder conditions and with higher selectivity.
化学反应分析
Types of Reactions
3-Fluoro-5-(methylamino)benzonitrile can undergo various chemical reactions, including:
Oxidation: The methylamino group can be oxidized to form corresponding imines or amides.
Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation with palladium on carbon (Pd/C) are common.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used in the presence of a suitable base.
Major Products Formed
Oxidation: Imines or amides.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
3-Fluoro-5-(methylamino)benzonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 3-Fluoro-5-(methylamino)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds or dipole interactions. The methylamino group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall activity and potency.
相似化合物的比较
Similar Compounds
3-Fluoro-5-(trifluoromethyl)benzonitrile: Similar structure but with a trifluoromethyl group instead of a methylamino group.
3-Fluoro-4-(methylamino)benzonitrile: Similar structure but with the methylamino group at the fourth position.
3-Fluoro-5-(methylthio)benzonitrile: Similar structure but with a methylthio group instead of a methylamino group.
Uniqueness
3-Fluoro-5-(methylamino)benzonitrile is unique due to the specific positioning of the fluorine and methylamino groups, which can significantly influence its chemical reactivity and biological activity. The presence of both electron-withdrawing (fluorine) and electron-donating (methylamino) groups can create a unique electronic environment, making it a valuable compound for various applications.
属性
IUPAC Name |
3-fluoro-5-(methylamino)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2/c1-11-8-3-6(5-10)2-7(9)4-8/h2-4,11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLSYEPGIORQCPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=CC(=C1)C#N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
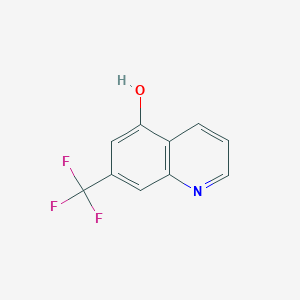
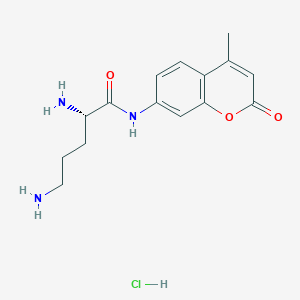
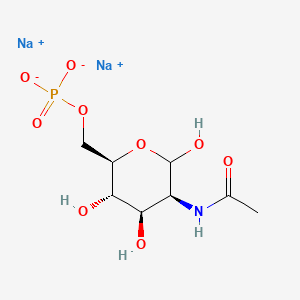
![1-[(2S,3S,4S,5S)-3-fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidine-2,4-dione](/img/structure/B8120751.png)
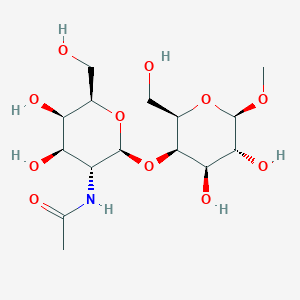
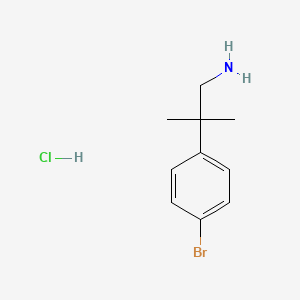
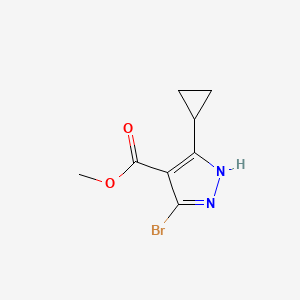
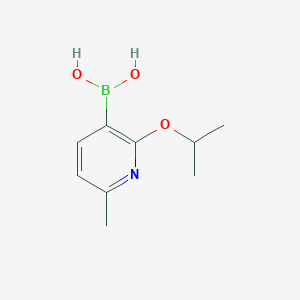
![[4-(1-Cyanocyclopropyl)-2-fluorophenyl]boronic acid](/img/structure/B8120799.png)
